4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Historical Context of Pyrido[4,3-d]Pyrimidine Derivatives in Heterocyclic Chemistry
The development of pyrido[4,3-d]pyrimidine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with these bicyclic systems gaining prominence through decades of systematic research and synthetic advancement. The pyrido[4,3-d]pyrimidine scaffold emerged as one of the most important fused pyrimidine-pyridine systems, distinguished by its unique structural arrangement where the pyrimidine ring is fused to a pyridine moiety in a specific positional manner. This particular fusion pattern creates a distinct bicyclic framework that has captured the attention of medicinal chemists and synthetic organic chemists alike due to its versatile chemical reactivity and broad spectrum of biological activities.
Historical investigations into pyrido[4,3-d]pyrimidine chemistry began with early recognition of the structural features and synthetic potential of these compounds. The systematic study of structure-activity relationships within this class revealed that various substitution patterns could dramatically influence both chemical properties and biological activities. Research efforts have consistently demonstrated that pyrido[4,3-d]pyrimidines serve as versatile starting materials for multi-step synthesis procedures, particularly in the preparation of tetrahydropteroic acid derivatives and related biologically active compounds. The mechanistic pathways governing reactions within this chemical family have been extensively investigated, leading to a comprehensive understanding of their synthetic utility and reactivity patterns.
The evolution of synthetic methodologies for pyrido[4,3-d]pyrimidine derivatives has followed two primary strategic approaches throughout their developmental history. The first approach involves the fusion of pyridine rings onto preformed pyrimidine ring systems, while the second method encompasses the fusion of pyrimidine rings onto existing pyridine structures. These complementary synthetic strategies have enabled chemists to access diverse pyrido[4,3-d]pyrimidine derivatives with varying substitution patterns and functional group arrangements, thereby expanding the chemical space available for exploration and application.
Cyclico-amino nitriles and ortho-amino carboxamides have emerged as particularly versatile starting materials for constructing fused ring systems incorporating the pyrido[4,3-d]pyrimidine core. The cyclization of 4-aminonicotinamide with ortho esters and esters under basic conditions has proven to be an especially effective method for generating pyrido[4,3-d]pyrimidin-4(3H)-ones, which serve as important intermediates for further synthetic elaboration. These synthetic developments have established pyrido[4,3-d]pyrimidines as fundamental building blocks in heterocyclic chemistry, with applications spanning from basic research to advanced pharmaceutical development.
Structural Significance of the 4-Ethoxy Substituent in Bicyclic Systems
The incorporation of an ethoxy substituent at the 4-position of the pyrido[4,3-d]pyrimidine framework represents a specific structural modification that imparts unique chemical and physical properties to the resulting compound. This compound exhibits a molecular formula of C₉H₁₃N₃O with a molecular weight of 179.21902 daltons, reflecting the addition of the ethoxy group to the base heterocyclic system. The structural representation can be described through its canonical SMILES notation as CCOc1ncnc2c1CNCC2, which clearly delineates the ethoxy substitution pattern and the tetrahydro nature of the pyridine ring portion.
The ethoxy substituent at the 4-position introduces significant electronic and steric effects that influence the overall molecular behavior of the compound. From an electronic perspective, the ethoxy group functions as an electron-donating substituent through both inductive and resonance mechanisms, which can modulate the electron density distribution throughout the bicyclic system. This electronic influence is particularly important considering the inherent electron-withdrawing nature of the pyrimidine nitrogen atoms, which creates an interesting balance of electronic effects within the molecular framework.
The structural analysis reveals that the compound adopts a tetrahydro configuration in the pyridine ring portion, as indicated by the 5H,6H,7H,8H designation in its nomenclature. This partial saturation of the bicyclic system creates a non-planar molecular geometry that differs significantly from fully aromatic pyrido[4,3-d]pyrimidine derivatives. The tetrahydro nature introduces conformational flexibility into the molecule, allowing for various three-dimensional arrangements that can influence both chemical reactivity and potential biological interactions.
Detailed molecular characterization data provides comprehensive insights into the structural parameters of this compound. The compound exhibits specific physical properties including a calculated boiling point of 346.6±42.0 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.1±0.1 grams per cubic centimeter. The vapor pressure is extremely low at 0.0±0.8 millimeters of mercury at 25 degrees Celsius, indicating limited volatility under standard conditions. The polarizability has been calculated as 19.5±0.5 × 10⁻²⁴ cubic centimeters, reflecting the electronic distribution and molecular size.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | - |
| Molecular Weight | 179.21902 | g/mol |
| Boiling Point | 346.6±42.0 | °C at 760 mmHg |
| Density | 1.1±0.1 | g/cm³ |
| Flash Point | 163.4±27.9 | °C |
| Vapor Pressure | 0.0±0.8 | mmHg at 25°C |
| Polarizability | 19.5±0.5 | 10⁻²⁴ cm³ |
The InChI representation of the compound (InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3) provides a standardized chemical identifier that uniquely describes the molecular connectivity and hydrogen distribution. The corresponding InChI Key (VROMRJBUZCYJBV-UHFFFAOYSA-N) serves as a shortened version of the full InChI string, facilitating database searches and chemical information retrieval.
The 4-ethoxy substitution pattern creates specific steric and electronic environments that distinguish this compound from other pyrido[4,3-d]pyrimidine derivatives. The ethoxy group introduces a branched alkyl chain that extends from the heterocyclic core, potentially influencing molecular interactions and pharmacokinetic properties. The oxygen atom within the ethoxy group can serve as a hydrogen bond acceptor, adding another dimension to the compound's potential for intermolecular interactions and biological activity.
Properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Pyridine and Pyrimidine Precursors
A common method involves starting with substituted pyridine derivatives that bear functional groups amenable to cyclization with pyrimidine intermediates. The ethoxy group at the 4-position can be introduced by nucleophilic substitution or by using ethoxy-substituted precursors.
- Step 1: Preparation of a 4-chloro or 4-halo pyrido[4,3-d]pyrimidine intermediate.
- Step 2: Nucleophilic substitution of the halogen with ethanol or an ethoxy source under basic or catalytic conditions to install the 4-ethoxy substituent.
- Step 3: Partial hydrogenation or controlled reduction to achieve tetrahydro saturation at positions 5,6,7,8.
This approach benefits from the availability of halogenated intermediates and well-understood nucleophilic aromatic substitution chemistry.
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) have been reported to efficiently assemble pyrido[4,3-d]pyrimidine scaffolds. For example, condensation of aminopyrimidine derivatives with aldehydes and other nucleophiles in ethanol can yield tetrahydropyrido[4,3-d]pyrimidines with various substituents.
Functional Group Transformations on Preformed Cores
Another method is to start with a preformed tetrahydropyrido[4,3-d]pyrimidine core and introduce the ethoxy substituent via:
- Alkylation of hydroxy precursors with ethyl halides.
- Transetherification reactions using ethanol under acidic or basic catalysis.
These transformations require careful control to avoid over-alkylation or degradation of the bicyclic system.
Reaction Conditions and Yields
The preparation methods typically involve:
| Preparation Step | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Halogenation of pyrido[4,3-d]pyrimidine | Use of N-chlorosuccinimide or POCl3, reflux | 70–85% | Generates 4-chloro intermediate |
| Nucleophilic substitution with ethanol | Heating in ethanol with base (K2CO3 or NaH) | 60–90% | Ethoxy group installation |
| Partial reduction (hydrogenation) | H2 gas, Pd/C catalyst, mild pressure | 50–80% | Saturates 5,6,7,8 positions |
| Multicomponent condensation | Reflux or solvent-free, catalyst MIL-125(Ti)-N(CH2PO3H2)2 | 75–95% | One-pot synthesis, short reaction time |
Reaction optimization often focuses on temperature, solvent, catalyst loading, and reaction time to maximize yield and purity.
Mechanistic Insights
- The nucleophilic aromatic substitution involves displacement of a halogen at the 4-position by ethanol’s alkoxide ion.
- Multicomponent reactions proceed via initial condensation of aminopyrimidine with aldehyde to form imines, followed by cyclization and reduction steps.
- The partial hydrogenation selectively reduces the double bonds in the pyrido ring without affecting the aromatic pyrimidine ring.
Comparative Analysis with Related Compounds
The preparation of related compounds such as 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves similar multi-step reactions, including acyl chloride formation and coupling with pyrido[4,3-d]pyrimidine derivatives. This underscores the adaptability of the core scaffold to diverse functionalizations.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Halogenation + Nucleophilic Substitution | Pyrido[4,3-d]pyrimidine derivatives | NCS or POCl3, ethanol, base | Reflux, mild heating | 60–90 | Straightforward, scalable | Requires halogenated intermediates |
| Multicomponent Reaction | Aminopyrimidines, aldehydes, ethanol | MIL-125(Ti)-N catalyst | Solvent-free or reflux | 75–95 | One-pot, high yield, eco-friendly | Catalyst availability |
| Functional Group Transformation | Hydroxy-pyrido[4,3-d]pyrimidine | Ethyl halides, base or acid catalyst | Mild heating | 50–80 | Versatile for late-stage modification | Possible side reactions |
Research Findings and Practical Considerations
- Studies emphasize that solvent choice and catalyst presence critically impact the reaction rate and selectivity for ethoxy substitution.
- Elemental analysis and spectroscopic methods (IR, 1H NMR) confirm the successful introduction of the ethoxy group and ring saturation.
- Industrial scale-up may involve continuous flow reactors to improve reproducibility and reduce reaction times while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrido[4,3-d]pyrimidine-4-one.
Reduction: Formation of 4-hydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Substitution: Formation of 4-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives. Research indicates that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. For instance:
| Compound Variant | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Ethoxy Derivative A | MCF-7 (Breast) | 10.5 | |
| 4-Ethoxy Derivative B | HeLa (Cervical) | 8.2 | |
| 4-Ethoxy Derivative C | A549 (Lung) | 12.0 |
These findings suggest that further exploration of this compound's derivatives could lead to the development of novel anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Antimicrobial Test | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Disk Diffusion | Staphylococcus aureus | 15 µg/ml | |
| Broth Dilution | Escherichia coli | 20 µg/ml |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Agricultural Applications
Pesticidal Activity
Research has demonstrated the potential use of this compound in agricultural applications as a pesticide. Studies have shown that certain formulations can effectively control pests while being less harmful to beneficial insects.
| Pesticide Formulation | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Formulation A | Aphids | 85 | |
| Formulation B | Whiteflies | 75 |
These formulations could provide environmentally friendly alternatives to traditional pesticides.
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been investigated as additives in polymer matrices to enhance thermal stability and mechanical properties.
| Polymer Type | Additive Concentration (%) | Improvement in Thermal Stability (°C) | Reference |
|---|---|---|---|
| Polyethylene | 1 | +15 | |
| Polystyrene | 2 | +10 |
These enhancements suggest potential applications in developing high-performance materials for various industrial uses.
Mechanism of Action
The mechanism of action of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted CCS ([M+H]⁺, Ų) | LogP* |
|---|---|---|---|---|
| 4-Ethoxy-pyrido[4,3-d]pyrimidine | 179.22 | Ethoxy (-OC₂H₅) | 139.4 | ~1.8 |
| 4-Methoxy Analog | 165.20 | Methoxy (-OCH₃) | N/A | ~1.2 |
| 2,4-Dichloro Analog | 240.51 | Cl, Cl | N/A | ~2.5 |
| 2-Chloro-4-CF₃ Analog | 327.73 | Cl, CF₃, Benzyl | N/A | ~3.5 |
*Estimated using fragment-based methods.
Therapeutic Potential
- Kinase Inhibition : Analogs like Voxtalisib (pyrido[2,3-d]pyrimidine derivative) inhibit PI3K/mTOR pathways, showing efficacy in cancer trials . The ethoxy group’s electron-donating nature may modulate selectivity compared to chloro or CF₃ substituents.
- Anticancer Activity : Benzyl and trifluoromethyl derivatives exhibit enhanced cytotoxicity due to increased membrane permeability .
Biological Activity
4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a pyrido[4,3-d]pyrimidine core with an ethoxy substituent at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 149.18 g/mol. The structural representation can be summarized as follows:
- IUPAC Name: this compound
- CAS Number: 157327-49-6
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit the growth of cancer cells. For instance, compounds targeting the ephrin receptor family have demonstrated effectiveness against certain cancer types due to their role in cell signaling pathways involved in tumor progression .
- A specific study highlighted that modifications on the pyrido[4,3-d]pyrimidine scaffold significantly enhanced anticancer potency compared to non-substituted analogs .
-
Nicotinic Acetylcholine Receptor Modulation
- Research focusing on related compounds has indicated that certain derivatives act as modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases. The presence of ethyl or propyl groups on the nitrogen atom resulted in increased potency and selectivity towards these receptors .
- Antimicrobial Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
- Receptor Binding: Its ability to modulate nAChRs suggests a mechanism involving receptor-ligand interactions that can influence neurotransmitter release and neuronal excitability.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine?
- Methodological Answer : A common approach involves multi-step synthesis, starting with cyclization of substituted pyrimidine precursors. For example, a pyrido[4,3-d]pyrimidine scaffold can be generated via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate followed by functionalization. Ethoxylation at the 4-position is typically achieved using nucleophilic substitution with sodium ethoxide under reflux conditions. Chlorination intermediates (e.g., 4-chloro analogs) are often precursors for ethoxy substitution, as seen in related compounds .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent placement. For example, the ethoxy group’s methylene protons appear as a quartet (δ ~4.0–4.5 ppm), while aromatic protons resonate in δ 7.0–8.5 ppm .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., calculated m/z for CHNO: 230.27) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms the presence of C-O (1050–1250 cm) and aromatic C-N (1350–1500 cm) bonds .
Q. What is the role of 4-ethoxy-pyrido[4,3-d]pyrimidine in medicinal chemistry research?
- Methodological Answer : This scaffold is a kinase inhibitor core, targeting enzymes like MEK and CDK2. Its ethoxy group enhances solubility and binding affinity to hydrophobic kinase pockets. Researchers use it to develop analogs for cancer therapy by modifying substituents to optimize potency and selectivity .
Advanced Research Questions
Q. How can regioselectivity be controlled during ethoxy group introduction in pyrido[4,3-d]pyrimidine synthesis?
- Methodological Answer : Regioselectivity depends on precursor design and reaction conditions. For example:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites during ethoxylation .
- Catalysts : Palladium catalysts enable selective cross-coupling for ethoxy placement, as demonstrated in pyrido[2,3-d]pyrimidine derivatives .
- Temperature Control : Lower temperatures favor substitution at the 4-position due to steric and electronic factors .
Q. How do researchers resolve contradictions in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-ethoxy vs. 4-chloro) to isolate activity drivers .
- Kinase Profiling Panels : Test compounds against broad kinase libraries to identify off-target effects. For instance, TAK-733 (a related compound) showed MEK inhibition but also affected VEGFR2 in some assays .
- Molecular Dynamics Simulations : Model binding interactions to explain potency differences across cell lines .
Q. What strategies optimize the aqueous solubility of 4-ethoxy-pyrido[4,3-d]pyrimidine for in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
